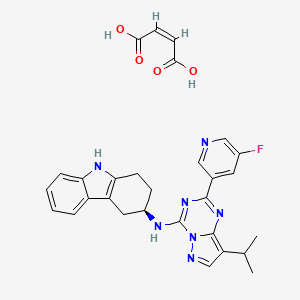

AHR antagonist 5 hemimaleate

Description

BenchChem offers high-quality AHR antagonist 5 hemimaleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AHR antagonist 5 hemimaleate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H28FN7O4 |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(3R)-N-[2-(5-fluoro-3-pyridinyl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

InChI |

InChI=1S/C25H24FN7.C4H4O4/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;5-3(6)1-2-4(7)8/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1 |

InChI Key |

TVIZDKILPUOLEI-XLOMBBFOSA-N |

Isomeric SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of AHR Antagonist 5 Hemimaleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical therapeutic target in oncology and immunology. Its role in mediating immunosuppressive pathways in the tumor microenvironment has spurred the development of antagonists to block its activity. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a potent and selective AHR antagonist, 5-hemimaleate, also known in its free base form as IK-175. This document details its mechanism of action, pharmacological properties, and the experimental methodologies employed in its evaluation, offering a comprehensive resource for researchers in the field.

Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to endogenous or exogenous ligands, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[2] One of the key endogenous ligands for AHR is kynurenine (B1673888), a metabolite of tryptophan, which is often upregulated in the tumor microenvironment and contributes to immunosuppression.[1][3] By blocking this pathway, AHR antagonists can reverse these immunosuppressive effects and enhance anti-tumor immunity.

Discovery of AHR Antagonist 5 Hemimaleate (IK-175)

AHR antagonist 5 hemimaleate (the hemimaleate salt of IK-175) was identified through a lead optimization program aimed at discovering potent, selective, and orally bioavailable AHR inhibitors.[1] The discovery process involved screening a library of compounds for their ability to inhibit AHR activity in cell-based reporter assays. Promising hits were then subjected to further characterization to assess their potency, selectivity, and drug-like properties. IK-175 emerged as a clinical candidate with a favorable profile, demonstrating potent AHR antagonism across multiple species, including human, mouse, rat, and monkey.[3][4]

Synthesis of AHR Antagonist 5 (IK-175)

The synthesis of IK-175 is detailed in patent WO2018195397, where it is referred to as example I-40.[3] The synthesis involves a multi-step process starting from commercially available indole (B1671886) derivatives. While the full, detailed protocol from the patent is proprietary, the general synthetic strategy for this class of indole-based AHR inhibitors can be outlined as a series of key chemical transformations. The final step involves the formation of the hemimaleate salt to improve the pharmaceutical properties of the molecule.

Mechanism of Action

IK-175 acts as a direct antagonist of the AHR.[3] Its primary mechanism involves competitively binding to the ligand-binding pocket of the AHR, thereby preventing the binding of endogenous agonists like kynurenine.[1] This blockade inhibits the subsequent conformational changes required for AHR's nuclear translocation and dimerization with ARNT.[4] As a result, the transcription of AHR target genes, including those involved in immunosuppression such as CYP1A1 and IL-22, is suppressed.[3][4] This leads to a more pro-inflammatory tumor microenvironment, characterized by an increase in cytotoxic T-cell activity and a reduction in regulatory T-cells (Tregs).[1]

Quantitative Pharmacological Data

The pharmacological properties of IK-175 have been extensively characterized in a variety of preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of IK-175

| Assay | Cell Line | Species | IC50 |

| DRE-Luciferase Reporter Assay | HepG2 | Human | ~35-150 nM[4] |

| AHR Target Gene Expression (CYP1A1) | Human T-cells | Human | Potent Inhibition[3][4] |

| AHR Target Gene Expression (IL-22) | Human T-cells | Human | Potent Inhibition[3][4] |

Table 2: In Vivo Pharmacokinetic Profile of IK-175

| Species | Route of Administration | Dose | Oral Bioavailability | Half-life (t1/2) |

| Mouse (Balb/c) | Oral | 3 mg/kg | ~50%[3] | ~7 hours[3] |

| Rat (Sprague-Dawley) | Not specified | Not specified | Favorable[3] | Not specified |

| Dog (Beagle) | Not specified | Not specified | Favorable[3] | Not specified |

| Monkey (Cynomolgus) | Not specified | Not specified | Favorable[3] | Not specified |

Experimental Protocols

DRE-Luciferase Reporter Assay

This cell-based assay is a primary screening tool to identify and characterize AHR modulators.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing DREs. In the presence of an AHR agonist, the AHR-ARNT complex binds to the DREs and drives the expression of luciferase. An antagonist will compete with the agonist and inhibit luciferase expression in a dose-dependent manner.

Protocol:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) stably transfected with a DRE-luciferase reporter construct are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., IK-175) for a specified period.

-

Agonist Challenge: A known AHR agonist (e.g., TCDD or a kynurenine surrogate) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubation: The plate is incubated for a further 18-24 hours to allow for luciferase expression.

-

Lysis and Luminescence Reading: A lysis buffer containing the luciferase substrate is added to each well. The luminescence, which is proportional to the level of AHR activation, is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the agonist response against the concentration of the antagonist.

AHR Radioligand Competition Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from the AHR.

Principle: A radiolabeled AHR ligand (e.g., [3H]-TCDD) is incubated with a source of AHR protein (e.g., liver cytosol or recombinant AHR). The amount of bound radioactivity is measured in the presence and absence of a competing unlabeled ligand (the test compound).

Protocol:

-

Protein Preparation: AHR-containing cytosol is prepared from the livers of untreated animals (e.g., rats or mice).

-

Incubation: A constant concentration of the radioligand is incubated with the AHR protein preparation in the presence of increasing concentrations of the test compound.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods such as hydroxylapatite adsorption or size-exclusion chromatography.

-

Radioactivity Measurement: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, representing the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Th17 Differentiation Assay

This assay assesses the impact of AHR antagonists on the differentiation of naive T-cells into pro-inflammatory Th17 cells.

Principle: Naive CD4+ T-cells are cultured under conditions that promote their differentiation into Th17 cells. The effect of the AHR antagonist on this process is evaluated by measuring the expression of Th17-specific cytokines and transcription factors.

Protocol:

-

Isolation of Naive CD4+ T-cells: Naive CD4+ T-cells are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

-

Cell Culture and Differentiation: The isolated cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies in the presence of a cytokine cocktail that induces Th17 differentiation (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).

-

Compound Treatment: The test AHR antagonist is added to the culture medium at various concentrations at the beginning of the culture period.

-

Flow Cytometry Analysis: After 3-5 days of culture, the cells are restimulated and then stained for intracellular expression of IL-17A and other relevant cytokines. The percentage of IL-17A-producing cells is determined by flow cytometry.

-

Data Analysis: The effect of the antagonist on Th17 differentiation is quantified by comparing the percentage of IL-17A+ cells in treated versus untreated cultures.

Visualizations

AHR Signaling Pathway

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Aryl Hydrocarbon Receptor (AHR) Pathway and the Antagonist 5-Hemimaleate (IK-175)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of environmental and endogenous molecules. Dysregulation of the AHR signaling pathway is implicated in various pathologies, including cancer and autoimmune diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the AHR pathway and the preclinical characteristics of the potent and selective AHR antagonist, 5-hemimaleate, also known as IK-175. This document is intended to serve as a resource for researchers and drug development professionals investigating AHR-targeted therapies.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR signaling cascade is a complex process involving both canonical and non-canonical pathways. The canonical pathway is the most well-characterized and is central to the mechanism of action of many AHR modulators.

Canonical AHR Signaling Pathway

In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand, the AHR undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription. Key target genes of the AHR pathway include cytochrome P450 enzymes such as CYP1A1 and CYP1B1, as well as immunomodulatory cytokines like IL-22.

In Vitro Characterization of AHR Antagonist 5 Hemimaleate: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of AHR antagonist 5 hemimaleate, a potent and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of AHR signaling and the development of novel therapeutics targeting this pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for AHR antagonist 5 hemimaleate and its free base form, IK-175, based on available in vitro studies.

| Parameter | Test System | Value | Reference |

| IC50 | Not specified | < 0.5 µM | [1][2][3] |

| IC50 (as IK-175) | Human and rodent cell lines | ~35-150 nM | [4] |

AHR Signaling Pathway and Antagonist Mechanism of Action

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that mediates cellular responses to various environmental toxins and endogenous molecules. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes such as CYP1A1.[5]

AHR antagonist 5 hemimaleate, and its active form IK-175, exert their inhibitory effect by preventing the translocation of the AHR from the cytoplasm to the nucleus.[4] This blockade of a critical step in the signaling cascade prevents the subsequent gene transcription that is mediated by AHR activation.

Figure 1. AHR signaling pathway and the mechanism of action of AHR antagonist 5 hemimaleate.

Experimental Protocols

Detailed methodologies for the in vitro characterization of AHR antagonists are crucial for reproducible and comparable results. The following sections describe standard protocols that can be employed.

Cell-Based Reporter Gene Assay for IC50 Determination

This assay is a common method to quantify the potency of an AHR antagonist by measuring its ability to inhibit agonist-induced reporter gene expression.

Objective: To determine the half-maximal inhibitory concentration (IC50) of AHR antagonist 5 hemimaleate.

Materials:

-

Hepa1c1c7 (mouse hepatoma) or HepG2 (human hepatoma) cells stably transfected with an AHR-responsive reporter plasmid (e.g., pGudLuc6.1 containing a luciferase gene under the control of XREs).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

AHR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or β-naphthoflavone).

-

AHR antagonist 5 hemimaleate.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Antagonist Pre-incubation: After 24 hours, treat the cells with a serial dilution of AHR antagonist 5 hemimaleate for 1 hour. Include a vehicle control (e.g., DMSO).

-

Agonist Treatment: Add a fixed concentration of the AHR agonist (typically at its EC80 concentration to ensure a robust signal) to all wells except for the negative control.

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized activity against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AHR Nuclear Translocation Assay

This assay visually and quantitatively assesses the ability of an antagonist to block the movement of AHR from the cytoplasm to the nucleus.

Objective: To confirm that AHR antagonist 5 hemimaleate inhibits agonist-induced nuclear translocation of AHR.

Materials:

-

Suitable cell line with endogenous AHR expression (e.g., Hepa-1 or MCF-7).

-

AHR agonist (e.g., TCDD).

-

AHR antagonist 5 hemimaleate.

-

Primary antibody against AHR.

-

Fluorescently labeled secondary antibody.

-

Nuclear stain (e.g., DAPI).

-

Fluorescence microscope or high-content imaging system.

-

Cell fractionation kit for nuclear and cytoplasmic extracts.

-

Western blotting reagents and equipment.

Procedure (Immunofluorescence):

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Pre-treat cells with AHR antagonist 5 hemimaleate or vehicle, followed by treatment with an AHR agonist.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate with the primary AHR antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Visualize the subcellular localization of AHR using a fluorescence microscope. In agonist-treated cells, AHR will be concentrated in the nucleus, while in antagonist-treated cells, it will remain in the cytoplasm.

Procedure (Western Blot):

-

Cell Treatment and Fractionation: Treat cells as described above. Harvest the cells and separate the nuclear and cytoplasmic fractions using a cell fractionation kit.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an AHR antibody. Use loading controls for both nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

-

Analysis: Quantify the AHR band intensity in each fraction to determine the relative amount of AHR in the nucleus versus the cytoplasm under different treatment conditions.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a novel AHR antagonist.

References

Pharmacological Profile of AHR Antagonist GNF351: A Technical Guide

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has garnered significant interest as a therapeutic target in a range of diseases, including cancer, inflammatory disorders, and autoimmune conditions. GNF351 is a potent and selective antagonist of the AHR.[1][2] Unlike many other AHR antagonists, GNF351 is considered a "pure" antagonist, meaning it does not exhibit partial agonist activity at higher concentrations.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of GNF351, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and its in vivo characteristics. This document is intended for researchers, scientists, and drug development professionals working in the field of AHR biology and pharmacology.

Mechanism of Action

GNF351 functions as a direct competitive antagonist of the AHR.[5] It binds with high affinity to the ligand-binding pocket of the AHR, thereby preventing the binding of endogenous and exogenous agonists.[1] This inhibition blocks the subsequent conformational changes in the AHR, its translocation to the nucleus, and its heterodimerization with the AHR Nuclear Translocator (ARNT). Consequently, the AHR/ARNT complex cannot bind to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to the inhibition of their transcription.[1][3] GNF351 has been shown to effectively inhibit both DRE-dependent and DRE-independent AHR signaling pathways.[4]

Data Presentation

The following tables summarize the quantitative data for GNF351 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of GNF351

| Parameter | Species/Cell Line | Assay Type | Value | Reference(s) |

| IC50 | Mouse Liver Cytosol (humanized AHR) | Competitive Binding Assay | 62 nM | [1] |

| IC50 | Murine Hepatoma (H1L1.1c2) | DRE-Luciferase Reporter Assay | 116 nM | [6] |

| IC50 | Human Hepatoma (HepG2 40/6) | DRE-Luciferase Reporter Assay | 8.5 nM | [1] |

Table 2: In Vivo Activity of GNF351

| Animal Model | Dosing | Agonist | Endpoint | Result | Reference(s) |

| C57BL/6J Mice | 5 mg/kg, oral gavage | β-naphthoflavone (BNF) | CYP1A1 mRNA expression in liver | No significant inhibition | [7] |

| C57BL/6J Mice | 5 mg/kg, oral gavage | β-naphthoflavone (BNF) | CYP1A1 mRNA expression in ileum and colon | Significant inhibition | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of GNF351.

1. AHR Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known ligand for binding to the AHR.

-

Materials:

-

Purified AHR protein

-

Radiolabeled AHR ligand (e.g., [3H]TCDD)

-

GNF351 or other test compounds

-

Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

-

-

Protocol:

-

Prepare a dilution series of GNF351 in a suitable solvent (e.g., DMSO).

-

In a reaction tube, combine the purified AHR protein with the assay buffer.

-

Add a constant concentration of the radiolabeled AHR ligand.

-

Add varying concentrations of GNF351 or the test compound.

-

Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

-

Separate the protein-bound radioligand from the unbound radioligand using a method such as size-exclusion chromatography or charcoal-dextran precipitation.

-

Quantify the amount of protein-bound radioactivity using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of GNF351.

-

Calculate the IC50 value, which is the concentration of GNF351 that inhibits 50% of the specific binding of the radiolabeled ligand.

-

2. DRE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to antagonize AHR-mediated transcription.

-

Materials:

-

A stable cell line expressing a luciferase reporter gene under the control of a DRE-containing promoter (e.g., human HepG2 40/6 or murine H1L1.1c2 cells).

-

Cell culture medium and supplements.

-

GNF351.

-

An AHR agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or β-naphthoflavone (BNF)).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Protocol:

-

Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare a serial dilution of GNF351 in cell culture medium.

-

Pre-treat the cells with the GNF351 dilutions for a specified period (e.g., 1 hour).

-

Add a constant concentration of the AHR agonist (typically at its EC80 concentration) to the wells.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of GNF351.

-

Determine the IC50 value by plotting the percentage of inhibition against the GNF351 concentration.

-

3. Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression

This assay quantifies the expression of CYP1A1, a well-known AHR target gene, to assess the antagonist activity of GNF351.

-

Materials:

-

Hepatoma cells (e.g., HepG2) or animal tissue samples.

-

GNF351 and an AHR agonist.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or β-actin).

-

SYBR Green or TaqMan qPCR master mix.

-

Real-time PCR instrument.

-

-

Protocol:

-

Treat cells or animals with GNF351 and/or an AHR agonist as described in the respective protocols.

-

Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for CYP1A1 and the housekeeping gene.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression of CYP1A1 mRNA, normalized to the housekeeping gene.

-

Compare the CYP1A1 expression levels in the different treatment groups to assess the antagonistic effect of GNF351.

-

4. In Vivo AHR Antagonism Study in Mice

This protocol describes a typical in vivo experiment to evaluate the efficacy of GNF351 in a mouse model.

-

Materials:

-

C57BL/6J mice.

-

GNF351.

-

An AHR agonist (e.g., β-naphthoflavone).

-

Vehicle for dosing (e.g., corn oil).

-

Oral gavage needles.

-

Equipment for tissue collection and processing.

-

-

Protocol:

-

Acclimatize the mice to the experimental conditions.

-

Divide the mice into treatment groups (e.g., vehicle control, agonist only, GNF351 + agonist).

-

Prepare the dosing solutions of GNF351 and the agonist in the vehicle.

-

Administer GNF351 (e.g., 5 mg/kg) to the appropriate group via oral gavage.

-

After a short interval (e.g., 5-15 minutes), administer the AHR agonist (e.g., 5 mg/kg of BNF) to the relevant groups.

-

After a specified time (e.g., 12 hours), euthanize the mice and collect tissues of interest (e.g., liver, ileum, colon).

-

Process the tissues for downstream analysis, such as qPCR for CYP1A1 expression as described above.

-

5. Keratinocyte Proliferation Assay

This assay assesses the effect of GNF351 on the proliferation of keratinocytes.

-

Materials:

-

Human keratinocytes.

-

Keratinocyte growth medium.

-

GNF351.

-

Cell proliferation assay kit (e.g., MTT or Ki67 staining).

-

Microplate reader or fluorescence microscope.

-

-

Protocol:

-

Seed human keratinocytes in a 96-well plate and culture until they are in a proliferative state.

-

Treat the cells with varying concentrations of GNF351 (e.g., 500 nM) for a specified duration (e.g., 48 hours).[8]

-

For an MTT assay, add MTT reagent to the wells and incubate for 3-4 hours. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

-

For Ki67 staining, fix and permeabilize the cells, then incubate with an anti-Ki67 antibody followed by a fluorescently labeled secondary antibody.

-

Quantify cell proliferation by measuring the absorbance (MTT) or by counting the percentage of Ki67-positive cells.[8]

-

In Vivo Pharmacology and Metabolism

Studies in mice have shown that the in vivo effects of orally administered GNF351 are largely confined to the gastrointestinal tract.[7] This is due to poor absorption from the gut and extensive first-pass metabolism in the intestine and liver.[6][9] GNF351 is metabolized by cytochrome P450 enzymes, primarily CYP1A1/2 and CYP3A4/5, leading to the formation of several oxidized and demethylated metabolites.[6] Consequently, when administered orally, GNF351 effectively antagonizes AHR activation in the ileum and colon but not systemically in tissues such as the liver.[7] This property makes GNF351 a potentially useful tool for studying the role of AHR in intestinal biology and diseases, with minimal confounding systemic effects.

Conclusion

GNF351 is a well-characterized, potent, and pure antagonist of the Aryl Hydrocarbon Receptor. Its high affinity for the AHR and its ability to inhibit both DRE-dependent and -independent signaling make it an invaluable tool for in vitro studies of AHR function. While its poor oral bioavailability limits its systemic in vivo efficacy, its pronounced activity in the gastrointestinal tract provides a unique opportunity to investigate the localized roles of AHR in gut physiology and pathology. The detailed protocols provided in this guide should enable researchers to effectively utilize GNF351 in their studies to further elucidate the complex biology of the AHR.

References

- 1. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. indigobiosciences.com [indigobiosciences.com]

The Aryl Hydrocarbon Receptor (AHR) Antagonist 5 Hemimaleate: A Technical Guide for Basic Immunology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction to AHR Antagonist 5 Hemimaleate

AHR Antagonist 5 Hemimaleate, with its free base known as IK-175, is a potent and selective, orally active antagonist of the Aryl Hydrocarbon Receptor (AHR).[1] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses by sensing a wide array of environmental, dietary, and endogenous metabolic signals.[2] Dysregulation of the AHR signaling pathway has been implicated in various pathological conditions, including cancer and inflammatory diseases. AHR antagonists, such as AHR Antagonist 5 Hemimaleate, offer a powerful tool to investigate the physiological and pathological roles of the AHR in the immune system and hold therapeutic potential.[3]

Mechanism of Action

The primary mechanism of action of AHR Antagonist 5 Hemimaleate is the competitive inhibition of ligand binding to the AHR.[1] In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist ligand (e.g., kynurenine, a tryptophan metabolite), the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This initiates the transcription of genes involved in xenobiotic metabolism and immune regulation.[4][5] AHR Antagonist 5 Hemimaleate, by blocking ligand binding, prevents these downstream events, thereby inhibiting AHR-mediated gene expression and its subsequent effects on immune cell function.

Quantitative Data

The following tables summarize the available quantitative data for AHR Antagonist 5 Hemimaleate (IK-175).

Table 1: In Vitro Efficacy of IK-175 on Human T Cells

| Parameter | Cell Type | Assay Conditions | IC50 Value | Reference |

| CYP1A1 Gene Expression Inhibition | Activated Human T Cells (CD3+/CD28+) | - | 11 nM | [6] |

| IL-22 Gene Expression Inhibition | Activated Human T Cells (CD3+/CD28+) | - | 30 nM | [6] |

| IL-22 Protein Production Inhibition | Activated Human T Cells (CD3+/CD28+) | MSD Analysis | 7 nM | [6] |

Table 2: In Vivo Pharmacokinetics and On-Target Activity of IK-175 in Mice

| Parameter | Animal Model | Dosing | Value | Reference |

| Oral Bioavailability | Balb/c Mice | Single 3 mg/kg dose | ~50% | [7] |

| Elimination Half-life | Balb/c Mice | Single 3 mg/kg dose | ~7 hours | [7] |

| On-Target Activity | Mice | Oral administration | Dose-dependent blockage of ligand-stimulated Cyp1a1 transcription in liver and spleen | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of AHR Antagonist 5 Hemimaleate in basic immunology research. These protocols are based on established methods for studying AHR function and can be adapted for specific research questions.

In Vitro T Cell Differentiation and Cytokine Analysis

Objective: To assess the effect of AHR Antagonist 5 Hemimaleate on the differentiation of naive CD4+ T cells into Th17 and regulatory T (Treg) cells and to quantify cytokine production.

Methodology:

-

Isolation of Naive CD4+ T Cells:

-

Isolate splenocytes from C57BL/6 mice.

-

Enrich for naive CD4+ T cells using a negative selection kit (e.g., magnetic-activated cell sorting). Purity should be >95% as assessed by flow cytometry (CD4+, CD62L+, CD44-).

-

-

T Cell Culture and Differentiation:

-

Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Coat plates with anti-CD3ε antibody (5 µg/mL) and add soluble anti-CD28 antibody (2 µg/mL) for T cell activation.

-

For Th17 differentiation: Add IL-6 (20 ng/mL), TGF-β (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

For Treg differentiation: Add TGF-β (5 ng/mL) and IL-2 (100 U/mL).

-

Add AHR Antagonist 5 Hemimaleate at a range of concentrations (e.g., 1 nM to 1 µM) or vehicle control (DMSO) to the cultures.

-

-

Analysis:

-

Flow Cytometry (Day 4-5):

-

Restimulate cells with PMA (50 ng/mL), ionomycin (B1663694) (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Perform intracellular staining for lineage-specific transcription factors (RORγt for Th17, Foxp3 for Treg) and cytokines (IL-17A, IL-22 for Th17; IL-10 for Treg).

-

Acquire data on a flow cytometer and analyze the percentage of differentiated cells.

-

-

Cytokine Quantification (Day 3):

-

Collect supernatants from the cell cultures.

-

Measure cytokine concentrations (e.g., IL-17A, IL-22, IL-10) using ELISA or a multiplex bead-based assay.

-

-

In Vitro Macrophage Polarization Assay

Objective: To determine the impact of AHR Antagonist 5 Hemimaleate on the polarization of macrophages into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes.

Methodology:

-

Generation of Bone Marrow-Derived Macrophages (BMDMs):

-

Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days. Change the medium on day 3 and day 6.

-

-

Macrophage Polarization:

-

Plate BMDMs at a density of 1 x 10^6 cells/mL.

-

Pre-treat cells with AHR Antagonist 5 Hemimaleate (e.g., 1 nM to 1 µM) or vehicle control for 1-2 hours.

-

For M1 polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

For M2 polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

-

Incubate for 24-48 hours.

-

-

Analysis:

-

Gene Expression (RT-qPCR):

-

Extract total RNA from the cells.

-

Perform reverse transcription followed by quantitative PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Ym1, Fizz1).

-

-

Cytokine Secretion (ELISA):

-

Collect cell culture supernatants.

-

Measure the concentration of M1 cytokines (e.g., TNF-α, IL-6, IL-12p70) and M2 cytokines (e.g., IL-10).

-

-

Flow Cytometry:

-

Stain cells for surface markers associated with M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.

-

-

In Vitro Dendritic Cell (DC) Maturation and Function Assay

Objective: To evaluate the effect of AHR Antagonist 5 Hemimaleate on the maturation, cytokine production, and antigen presentation capacity of dendritic cells.

Methodology:

-

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

-

Isolate bone marrow from C57BL/6 mice.

-

Culture the cells in RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 8-10 days.

-

-

DC Maturation and Treatment:

-

Plate immature BMDCs at 1 x 10^6 cells/mL.

-

Pre-treat with AHR Antagonist 5 Hemimaleate (e.g., 1 nM to 1 µM) or vehicle control for 1-2 hours.

-

Induce maturation with a TLR agonist such as LPS (100 ng/mL).

-

Incubate for 24 hours.

-

-

Analysis:

-

Maturation Marker Expression (Flow Cytometry):

-

Stain cells for maturation markers such as CD80, CD86, CD40, and MHC class II.

-

-

Cytokine Production (ELISA):

-

Collect supernatants and measure the levels of cytokines such as IL-12p70, IL-10, and TNF-α.

-

-

Antigen Presentation Assay (Mixed Lymphocyte Reaction - MLR):

-

Co-culture the treated BMDCs (from C57BL/6 mice) with allogeneic naive CD4+ T cells (from BALB/c mice) at different DC:T cell ratios.

-

After 3-5 days, measure T cell proliferation using a BrdU incorporation assay or by CFSE dilution via flow cytometry.

-

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical AHR signaling pathway and the inhibitory action of AHR Antagonist 5 Hemimaleate.

Caption: Experimental workflow for assessing the effect of AHR Antagonist 5 on T cell differentiation.

Caption: Workflow for investigating the influence of AHR Antagonist 5 on macrophage polarization.

References

- 1. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. targetedonc.com [targetedonc.com]

- 4. The Aryl Hydrocarbon Receptor as a Modulator of Anti-viral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases [frontiersin.org]

- 6. Activation of aryl hydrocarbon receptor (AhR) in mesenchymal stem cells modulates macrophage polarization in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Unveiling Aryl Hydrocarbon Receptor Signaling: A Technical Guide to Investigation with 5-Hemimaleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of environmental and endogenous molecules. Its involvement in critical biological processes, including immune modulation, cell proliferation, and xenobiotic metabolism, has positioned it as a significant therapeutic target for a range of diseases, from cancer to inflammatory disorders. This technical guide provides an in-depth exploration of the AHR signaling pathway and offers a comprehensive framework for its investigation using 5-hemimaleate, a potent AHR antagonist. Detailed experimental protocols, quantitative data comparison, and visual representations of key processes are presented to empower researchers in their pursuit of novel AHR-modulating therapeutics.

The AHR Signaling Pathway: A Molecular Overview

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR, which resides in the cytoplasm in a complex with chaperone proteins, including Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone complex and the translocation of the AHR into the nucleus.

Once in the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of AHR target genes. This binding event recruits co-activators and initiates the transcription of a battery of genes, most notably Cytochrome P450 1A1 (CYP1A1), a key enzyme in xenobiotic metabolism.

AHR antagonists, such as 5-hemimaleate, function by competitively binding to the AHR, thereby preventing the binding of endogenous or exogenous agonists and subsequently inhibiting the downstream transcriptional activation of target genes.

Quantitative Analysis of AHR Antagonists

The potency of AHR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an AHR agonist. The following table provides a comparative summary of the IC50 values for 5-hemimaleate and other commonly used AHR antagonists.

| Antagonist | IC50 (nM) | Assay Type | Reference |

| 5-hemimaleate | < 500 | Not specified | [1][2] |

| CH223191 | 30 | Luciferase Reporter Assay | [3][4][5] |

| GNF351 | 62 | Ligand Binding Assay | [6][7][8][9] |

| Stemregenin 1 (SR1) | 127 | Cell-free Assay | [6][10][11][12][13] |

Experimental Protocols for Investigating AHR Signaling

A robust investigation of AHR signaling and the efficacy of antagonists like 5-hemimaleate involves a multi-faceted approach employing various in vitro assays. Below are detailed protocols for key experiments.

AHR Luciferase Reporter Gene Assay (Antagonist Mode)

This assay is a cornerstone for screening and characterizing AHR modulators. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an AHR-responsive promoter.

Materials:

-

Human hepatoma (HepG2) cells stably transfected with an XRE-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

AHR agonist (e.g., TCDD or a less toxic alternative like β-Naphthoflavone).

-

5-hemimaleate and other test compounds.

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of 5-hemimaleate and other test antagonists in culture medium. Also, prepare a solution of the AHR agonist at a concentration that elicits approximately 80% of its maximal response (EC80).

-

Treatment: Remove the culture medium from the cells. Add 50 µL of the antagonist dilutions to the respective wells. Immediately add 50 µL of the agonist solution to all wells except the vehicle control. For the vehicle control, add 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Remove the medium and add 100 µL of luciferase assay reagent to each well.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Competitive Ligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled AHR ligand for binding to the receptor.

Materials:

-

Source of AHR (e.g., mouse or human liver cytosol, or purified recombinant AHR).

-

Radiolabeled AHR ligand (e.g., [3H]TCDD).

-

5-hemimaleate and other unlabeled competitor compounds.

-

Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, pH 7.5).

-

Scintillation vials and scintillation fluid.

-

Scintillation counter.

Protocol:

-

Reaction Setup: In microcentrifuge tubes, combine the AHR-containing preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (5-hemimaleate). Include a control with only the radiolabeled ligand (total binding) and a control with the radiolabeled ligand and a large excess of an unlabeled high-affinity ligand (non-specific binding).

-

Incubation: Incubate the reactions for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the AHR-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added to each tube, incubated, and then washed to remove the unbound ligand.

-

Quantification: Elute the bound radioligand from the HAP and transfer it to scintillation vials with scintillation fluid.

-

Data Acquisition: Measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the competitor to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

CYP1A1 Target Gene Expression Analysis (qPCR)

This assay confirms the functional consequence of AHR antagonism by measuring the mRNA levels of a key AHR target gene, CYP1A1.

Materials:

-

AHR-responsive cell line (e.g., HepG2).

-

AHR agonist (e.g., TCDD or β-Naphthoflavone).

-

5-hemimaleate and other test compounds.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).

-

qPCR master mix.

-

Real-time PCR instrument.

Protocol:

-

Cell Treatment: Treat the cells with the AHR agonist in the presence and absence of 5-hemimaleate for a specified time (e.g., 6-24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and primers for CYP1A1 and the housekeeping gene.

-

Data Analysis: Determine the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the antagonist-treated samples to the agonist-only control.

Experimental Workflow for AHR Antagonist Screening

The investigation of a potential AHR antagonist like 5-hemimaleate typically follows a structured workflow, progressing from initial high-throughput screening to more detailed mechanistic studies.

Conclusion

The investigation of AHR signaling and the development of novel antagonists like 5-hemimaleate hold immense promise for therapeutic intervention in a variety of diseases. This technical guide provides a foundational framework for researchers, offering detailed experimental protocols, comparative quantitative data, and clear visual representations of the AHR signaling pathway and experimental workflows. By employing these methodologies, scientists and drug development professionals can effectively characterize the activity of AHR modulators and accelerate the translation of promising candidates from the laboratory to the clinic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AHR antagonist 5 hemimaleate | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CH 223191 | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AhR Antagonist III, GNF351 - CAS 1227634-69-6 - Calbiochem | 182707 [merckmillipore.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for AHR Antagonist 5 Hemimaleate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular processes such as gene expression, cell cycle, and immune responses.[1][2][3] Dysregulation of the AHR signaling pathway has been implicated in various diseases, including cancer and inflammatory disorders.[4][5] AHR antagonists are compounds that inhibit AHR activity, offering a promising therapeutic strategy for these conditions.[4]

AHR antagonist 5 hemimaleate is a potent and orally active antagonist of the AHR with an IC50 of less than 0.5 µM.[6] It has demonstrated significant anti-tumor activity, particularly in combination with checkpoint inhibitors like anti-PD-1.[6] These application notes provide a detailed experimental protocol for the use of AHR antagonist 5 hemimaleate in cell culture to investigate its biological effects.

Mechanism of Action

In its inactive state, the AHR resides in the cytoplasm as part of a protein complex.[2][7] Upon binding to a ligand, such as a xenobiotic or an endogenous molecule, the AHR translocates to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[2][7][8] This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, leading to their transcription.[2][8][9]

AHR antagonist 5 hemimaleate likely exerts its inhibitory effect by competing with AHR agonists for binding to the ligand-binding pocket of the receptor, thereby preventing its activation and subsequent downstream signaling.[4]

AHR Signaling Pathway and Antagonist Action

Caption: AHR signaling pathway and the inhibitory action of AHR antagonist 5 hemimaleate.

Data Presentation

The following table provides a template for summarizing quantitative data from experiments using AHR antagonist 5 hemimaleate.

| Experimental Assay | Cell Line | Treatment Group | Concentration (µM) | Result (Mean ± SD) | Fold Change vs. Control | p-value |

| Cell Viability (MTT) | e.g., MCF-7 | Vehicle Control | 0 | 1.0 | - | |

| AHR Antagonist 5 | 0.1 | |||||

| AHR Antagonist 5 | 1 | |||||

| AHR Antagonist 5 | 10 | |||||

| Gene Expression (qPCR) | e.g., HepG2 | Vehicle Control | 0 | 1.0 | - | |

| (e.g., CYP1A1) | AHR Antagonist 5 | 1 | ||||

| AHR Agonist | 1 | |||||

| AHR Agonist + Antagonist 5 | 1 + 1 | |||||

| Protein Expression (Western Blot) | e.g., HT-29 | Vehicle Control | 0 | 1.0 | - | |

| (e.g., AHR) | AHR Antagonist 5 | 10 |

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental questions.

General Cell Culture and Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for RNA/protein extraction) at a density that allows for logarithmic growth during the experiment.

-

Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of AHR Antagonist 5 Hemimaleate: Prepare a stock solution of AHR antagonist 5 hemimaleate in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium and replace it with fresh medium containing the desired concentrations of AHR antagonist 5 hemimaleate or vehicle control (medium with the same percentage of DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the assay.

Experimental Workflow

Caption: General experimental workflow for cell-based assays with AHR antagonist 5 hemimaleate.

Cell Viability Assay (MTT Assay)

This protocol is adapted from general MTT assay procedures.[10]

-

Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: After 24 hours, treat the cells with various concentrations of AHR antagonist 5 hemimaleate and a vehicle control.

-

Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize Formazan (B1609692): Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis (Quantitative PCR - qPCR)

This protocol is based on standard qPCR procedures for AHR target genes.[9][11]

-

Plate and Treat Cells: Seed cells in 6-well plates and treat with AHR antagonist 5 hemimaleate, an AHR agonist (e.g., TCDD or β-naphthoflavone), and/or a combination of both.

-

RNA Extraction: After the desired incubation time, lyse the cells and extract total RNA using a commercially available kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers for AHR target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protein Expression Analysis (Western Blot)

This protocol follows general Western blotting procedures.[12][13]

-

Plate and Treat Cells: Seed cells in 6-well plates and treat as described for gene expression analysis.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against AHR, CYP1A1, or other proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This document provides a comprehensive guide for the in vitro application of AHR antagonist 5 hemimaleate. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments aimed at elucidating the biological functions and therapeutic potential of this compound. Careful optimization of cell densities, treatment concentrations, and incubation times will be necessary for specific cell lines and experimental contexts.

References

- 1. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. What are AHR antagonists and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Induction of expression of aryl hydrocarbon receptor-dependent genes in human HepaRG cell line modified by shRNA and treated with β-naphthoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The AHR repressor limits expression of antimicrobial genes but not AHR-dependent genes in intestinal eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aryl Hydrocarbon Receptor (AHR) Agonists Induce MicroRNA-335 Expression And Inhibit Lung Metastasis of Estrogen Receptor Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Use of Aryl Hydrocarbon Receptor (AHR) Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating responses to environmental toxins, as well as in a variety of physiological processes including immune responses, cell proliferation, and differentiation.[1] The use of AHR antagonists in in vivo models is a key strategy for elucidating the biological functions of the AHR and for the development of novel therapeutics for diseases such as cancer and inflammatory disorders.[2]

While the specific compound "AHR antagonist 5 hemimaleate" is not prominently documented in publicly available scientific literature, this guide provides detailed application notes and protocols for well-characterized and commonly used AHR antagonists in in vivo studies, such as CH-223191 and GNF351. These examples will serve as a practical framework for researchers employing AHR antagonists in animal models.

The AHR Signaling Pathway

The canonical AHR signaling pathway begins with the receptor located in the cytoplasm in a complex with several chaperone proteins, including Heat Shock Protein 90 (Hsp90), X-Associated Protein 2 (XAP2), and p23.[1][3] Upon binding of a ligand, the chaperone proteins dissociate, and the ligand-AHR complex translocates into the nucleus. In the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT).[3] This AHR:ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A primary target gene is Cytochrome P450 1A1 (CYP1A1).[3] AHR antagonists function by competitively binding to the AHR, preventing its activation and subsequent nuclear translocation and gene transcription.[2][4]

Application Notes

AHR antagonists are valuable tools for a range of in vivo research applications:

-

Toxicology: To mitigate the toxic effects of AHR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). For instance, CH-223191 has been shown to prevent TCDD-induced toxicities, such as liver damage and wasting syndrome, in mice.[5][6][7]

-

Immunology: To modulate immune responses. AHR signaling is involved in the differentiation of T helper 17 (Th17) cells, and antagonists can attenuate this process.[6][8]

-

Oncology: To inhibit cancer cell migration and invasion. AHR antagonists like CB7993113 have been shown to reduce the invasion of human breast cancer cells.[2][9]

-

Stem Cell Biology: To promote the expansion of hematopoietic stem cells. The AHR antagonist StemRegenin 1 (SR1) is used to expand human CD34+ cells, which can then be used for transplantation.[10][11][12]

Quantitative Data from In Vivo Studies

The following tables summarize experimental parameters from published in vivo studies using the AHR antagonists CH-223191 and GNF351.

Table 1: In Vivo Studies Using AHR Antagonist CH-223191

| Animal Model | Agonist (Dose) | CH-223191 Dose | Route of Admin. | Vehicle | Key Findings | Reference |

| Male ICR Mice | TCDD (40 µg/kg) | 10 mg/kg/day | Oral (p.o.) | Corn oil | Prevented TCDD-induced wasting syndrome and liver toxicity. | [7] |

| Female C57Bl/6 Mice | IAV Infection | Not specified | Not specified | Not specified | Downregulated key Tfh marker CXCR5 in an in vitro T cell culture system. | [13] |

| Rats (CIH model) | Endogenous | 5 mg/kg | Intraperitoneal (i.p.) | Not specified | Influenced hydroxynorketamine glucuronidation in the liver. | [14] |

Table 2: In Vivo Studies Using AHR Antagonist GNF351

| Animal Model | Agonist (Dose) | GNF351 Dose | Route of Admin. | Vehicle | Key Findings | Reference |

| Male C57BL/6 Mice | β-naphthoflavone (BNF) (50 mg/kg) | 5 mg/kg | Oral (p.o.) | Corn oil | Inhibited BNF-induced AHR activation in the ileum and colon, but not in the liver due to poor absorption. | [8][15] |

Experimental Protocols

This section provides a generalized protocol for an in vivo study designed to test the efficacy of an AHR antagonist against an AHR agonist.

Objective: To determine if an AHR antagonist can block the in vivo effects of an AHR agonist (e.g., TCDD or β-naphthoflavone) on target gene expression in a mouse model.

Materials:

-

AHR Antagonist (e.g., CH-223191)

-

AHR Agonist (e.g., TCDD, β-naphthoflavone)

-

Vehicle (e.g., Corn oil, DMSO/PEG300/Tween80/ddH2O mixture)[7]

-

Animal Model (e.g., C57BL/6 mice, 8-10 weeks old)

-

Administration supplies (e.g., gavage needles, syringes)

Protocol:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

-

Reagent Preparation:

-

Antagonist Formulation (Example for CH-223191): Prepare a stock solution of CH-223191 in DMSO. For oral administration, a common vehicle is corn oil. For a more complex vehicle, a formulation can be prepared by mixing a DMSO stock solution with PEG300, followed by Tween80, and finally ddH2O.[7] Ensure the final concentration is appropriate for the desired dose and administration volume (typically 5-10 ml/kg for mice).

-

Agonist Formulation: Dissolve the AHR agonist (e.g., TCDD, β-naphthoflavone) in the same vehicle as the antagonist to the desired concentration.

-

-

Experimental Groups:

-

Group 1: Vehicle control

-

Group 2: AHR Agonist only

-

Group 3: AHR Antagonist only

-

Group 4: AHR Antagonist + AHR Agonist

-

-

Administration:

-

Administer the AHR antagonist (or vehicle) to the appropriate groups via the chosen route (e.g., intraperitoneal injection or oral gavage). The timing of antagonist administration relative to the agonist is critical. Often, the antagonist is given 1-4 hours before the agonist.[7][16]

-

Administer the AHR agonist (or vehicle) to the appropriate groups.

-

-

Monitoring: Monitor animals for any signs of toxicity or adverse effects throughout the experiment.

-

Endpoint Analysis:

-

At a predetermined time point after agonist administration (e.g., 16-24 hours), euthanize the mice.

-

Collect tissues of interest (e.g., liver, intestine, spleen).

-

Process tissues for downstream analysis. For example, to measure target gene expression, snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent RNA extraction and qRT-PCR analysis of AHR target genes like Cyp1a1.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study evaluating an AHR antagonist.

The use of AHR antagonists in in vivo models is a powerful approach to investigate the diverse roles of the AHR in health and disease. While the specific identity of "AHR antagonist 5 hemimaleate" is unclear from public sources, the principles and protocols outlined here using well-established antagonists like CH-223191 and GNF351 provide a solid foundation for designing and executing rigorous in vivo experiments. Key considerations for success include careful selection of the antagonist, appropriate vehicle formulation, and a well-defined dosing regimen and experimental timeline.

References

- 1. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 2. In silico identification of an aryl hydrocarbon receptor antagonist with biological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CH 223191 | Aryl Hydrocarbon Receptor Antagonists: R&D Systems [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. stemcell.com [stemcell.com]

- 13. researchgate.net [researchgate.net]

- 14. Biotransformation of ketamine in terminal in vivo experiments under chronic intermittent hypoxia conditions and the role of AhR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Application of AHR Antagonist GNF351 in Autoimmune Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of immune responses.[1] Its role in modulating the differentiation and function of various immune cells, particularly T helper 17 (Th17) and regulatory T (Treg) cells, has positioned it as a promising therapeutic target for autoimmune diseases.[2] Dysregulation of the AHR signaling pathway is implicated in the pathogenesis of several autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

GNF351 is a potent and specific antagonist of the AHR, effectively blocking both canonical and non-canonical AHR signaling pathways.[3] By inhibiting the receptor, GNF351 can modulate downstream inflammatory responses, making it a valuable tool for investigating the therapeutic potential of AHR antagonism in autoimmune disease models.

These application notes provide a comprehensive overview of the use of GNF351 in autoimmune disease research, with a focus on in vitro studies using primary human fibroblast-like synoviocytes (FLS) from rheumatoid arthritis patients. Detailed experimental protocols and quantitative data are presented to guide researchers in their study design. While in vivo preclinical data for GNF351 in models of Experimental Autoimmune Encephalomyelitis (EAE), Collagen-Induced Arthritis (CIA), and Dextran Sodium Sulfate (DSS)-induced colitis is limited in publicly available literature, this document provides the standard protocols for inducing these models to facilitate future investigations into the in vivo efficacy of GNF351.

AHR Signaling Pathway and Mechanism of GNF351 Action

The AHR resides in the cytoplasm in an inactive complex with chaperone proteins. Upon binding to a ligand, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] GNF351 acts as a competitive antagonist, binding to the ligand-binding pocket of the AHR and preventing its activation by agonist ligands. This blockade inhibits the nuclear translocation of AHR and subsequent gene transcription, thereby downregulating inflammatory pathways.

Figure 1: AHR Signaling Pathway and GNF351 Mechanism of Action.

In Vitro Application: Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

Fibroblast-like synoviocytes are key players in the pathogenesis of rheumatoid arthritis, contributing to inflammation and joint destruction. Studies have demonstrated that AHR antagonism with GNF351 can effectively mitigate the pro-inflammatory and destructive phenotype of RA-FLS.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of GNF351 on various functions of primary human RA-FLS.

Table 1: Inhibition of IL-1β-Induced Growth Factor mRNA Expression by GNF351 in RA-FLS [1]

| Target Gene | Treatment | Fold Change vs. Control |

| EREG | IL-1β (10 ng/mL) | 4.5 |

| IL-1β + GNF351 (500 nM) | 2.0 | |

| AREG | IL-1β (10 ng/mL) | 3.8 |

| IL-1β + GNF351 (500 nM) | 1.8 | |

| VEGF-A | IL-1β (10 ng/mL) | 3.2 |

| IL-1β + GNF351 (500 nM) | 1.5 | |

| FGF-2 | IL-1β (10 ng/mL) | 2.5 |

| IL-1β + GNF351 (500 nM) | 1.2 |

Table 2: Attenuation of IL-1β-Induced RA-FLS Proliferation by GNF351 [1]

| Treatment | % BrdU Positive Cells | % Ki-67 Positive Cells |

| Control | 15 | 18 |

| IL-1β (10 ng/mL) | 45 | 50 |

| IL-1β + GNF351 (200 nM) | 30 | 35 |

| IL-1β + GNF351 (500 nM) | 20 | 25 |

Table 3: Inhibition of RA-FLS Migration and Invasion by GNF351 [1]

| Assay | Treatment | % Migration/Invasion vs. Control |

| Migration | IL-1β (10 ng/mL) | 250 |

| IL-1β + GNF351 (500 nM) | 120 | |

| Invasion | IL-1β (10 ng/mL) | 300 |

| IL-1β + GNF351 (500 nM) | 150 |

Experimental Protocols

-

Cell Culture: Primary human RA-FLS are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.

-

Treatment:

-

Seed RA-FLS in 6-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.

-

Pre-treat cells with GNF351 (500 nM in DMSO) or vehicle (DMSO) for 1 hour.

-

Stimulate cells with recombinant human IL-1β (10 ng/mL) for 4 hours.

-

-

RNA Isolation and qRT-PCR:

-

Isolate total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using specific primers for EREG, AREG, VEGF-A, FGF-2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate relative gene expression using the ΔΔCt method.

-

-

Cell Culture and Treatment:

-

Seed RA-FLS on chamber slides at a density of 5 x 10^4 cells/well.

-

Pre-treat with GNF351 (200 nM or 500 nM) for 1 hour, followed by stimulation with IL-1β (10 ng/mL).

-

Continue treatment with GNF351 every 12 hours for a total of 48 hours.

-

For BrdU staining, add BrdU to the culture medium for the last 4 hours of incubation.

-

-

Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100.

-

For BrdU staining, treat with 2N HCl to denature DNA.

-

Block with 5% BSA in PBS.

-

Incubate with primary antibodies against BrdU or Ki-67 overnight at 4°C.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Mount slides with a DAPI-containing mounting medium.

-

-

Image Analysis:

-

Capture images using a fluorescence microscope.

-

Quantify the percentage of BrdU or Ki-67 positive cells by counting at least 200 cells per condition.

-

-

Cell Preparation: Starve RA-FLS in serum-free medium for 24 hours prior to the assay.

-

Migration Assay:

-

Use a Transwell chamber with an 8 µm pore size membrane.

-

Seed 5 x 10^4 starved RA-FLS in the upper chamber in serum-free medium.

-

Add medium containing IL-1β (10 ng/mL) with or without GNF351 (500 nM) to the lower chamber.

-

Incubate for 24 hours.

-

-

Invasion Assay:

-

Use a Transwell chamber coated with Matrigel.

-

Follow the same procedure as the migration assay, but incubate for 48 hours.

-

-

Quantification:

-

Remove non-migrated/invaded cells from the upper surface of the membrane.

-

Fix and stain the cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated/invaded cells in several random fields under a microscope.

-

Figure 2: Experimental workflow for in vitro studies with RA-FLS.

In Vivo Application in Autoimmune Disease Models

Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis

Protocol 4: Induction and Assessment of EAE in C57BL/6 Mice

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Induction:

-

On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 100 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2.

-

-

GNF351 Administration:

-

Based on the study by Fang et al. (2014), GNF351 can be dissolved in corn oil for oral gavage.[3] However, for systemic effects, consider intraperitoneal injection of GNF351 dissolved in a suitable vehicle (e.g., DMSO and corn oil).

-

Dosing can be initiated prophylactically (from day 0) or therapeutically (at the onset of clinical signs). A suggested starting dose for in vivo studies is 5 mg/kg body weight.[3]

-

-

Clinical Assessment:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score disease severity on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund or dead

-

-

-

Endpoint Analysis:

-

At the end of the experiment (e.g., day 28), collect tissues for further analysis.

-

Histology: Perfuse mice with PBS and 4% PFA. Collect spinal cords for hematoxylin (B73222) and eosin (B541160) (H&E) and luxol fast blue (LFB) staining to assess inflammation and demyelination.

-

Cytokine Analysis: Isolate splenocytes or mononuclear cells from the CNS and re-stimulate with MOG35-55. Measure cytokine production (e.g., IL-17, IFN-γ, IL-10) by ELISA or flow cytometry.

-

Flow Cytometry: Analyze immune cell populations (e.g., Th1, Th17, Treg) in the spleen and CNS.

-

Figure 3: Experimental workflow for the EAE model.

Collagen-Induced Arthritis (CIA) - A Model for Rheumatoid Arthritis

Protocol 5: Induction and Assessment of CIA in DBA/1 Mice

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Induction:

-

On day 0, immunize mice intradermally at the base of the tail with an emulsion of 100 µg of bovine type II collagen in CFA.

-

On day 21, administer a booster immunization with 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

-

-

GNF351 Administration:

-

Administer GNF351 or vehicle starting from day 21 (therapeutically) or earlier (prophylactically).

-

-

Clinical Assessment:

-

Monitor mice for signs of arthritis starting from day 21.

-

Score each paw on a scale of 0-4:

-

0: No swelling or erythema

-

1: Mild swelling and/or erythema of one joint

-

2: Moderate swelling and erythema of one joint or mild swelling of multiple joints

-

3: Severe swelling and erythema of an entire paw

-

4: Maximum inflammation with joint deformity

-

-

The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).

-

Measure paw thickness using a digital caliper.

-

-

Endpoint Analysis:

-

Histology: Collect joints, decalcify, and embed in paraffin. Stain sections with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-